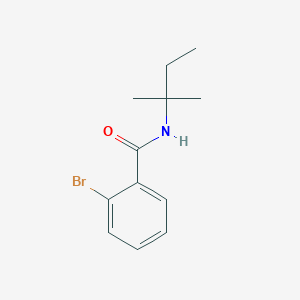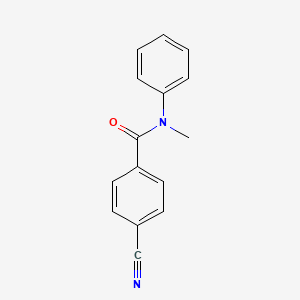![molecular formula C22H20N4OS B7469244 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol](/img/structure/B7469244.png)
4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol, also known as TQPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol is not fully understood, but it is believed to work through multiple pathways. 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has been shown to inhibit the activity of enzymes involved in cancer cell growth, induce apoptosis, and inhibit the production of inflammatory cytokines. In neurological disorders, 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has been shown to have antioxidant and anti-inflammatory effects, which may protect neurons from damage.
Biochemical and Physiological Effects:
4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has been shown to inhibit the activity of DNA topoisomerase IIα, an enzyme that is essential for cancer cell growth. 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has also been shown to induce apoptosis in cancer cells through the activation of caspases. In neurological disorders, 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has been shown to increase the levels of antioxidant enzymes and decrease the levels of inflammatory cytokines. 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has also been shown to protect neurons from oxidative stress and neurotoxicity.
Advantages and Limitations for Lab Experiments
4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has several advantages for lab experiments, including its high potency and selectivity for specific targets. 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol is also stable and can be easily synthesized in large quantities. However, 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol. In cancer research, 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol could be further studied for its potential as a chemotherapeutic agent and its ability to overcome drug resistance. In neurological disorders, 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol could be further studied for its potential as a neuroprotective agent and its ability to improve cognitive function. In inflammation research, 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol could be further studied for its potential as an anti-inflammatory agent and its ability to modulate the immune response. Additionally, the development of new formulations and delivery methods could improve the solubility and bioavailability of 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol, making it more effective for therapeutic use.
In conclusion, 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol is a promising compound with potential therapeutic properties in various fields of research. Further studies are needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Synthesis Methods
4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol can be synthesized through a multi-step process that involves the reaction of 2-aminobenzoic acid with o-bromoaniline to form 2-(2-bromoanilino)benzoic acid. This compound is then reacted with 2-thiophen-2-yl-4(3H)-quinazolinone to form the intermediate product, which is further reacted with piperazine and phenol to produce 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol.
Scientific Research Applications
4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has been studied for its potential therapeutic properties in various fields of research, including cancer treatment, neurological disorders, and inflammation. In cancer research, 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurological disorders, 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has been shown to have neuroprotective effects and may be useful in the treatment of Parkinson's disease and Alzheimer's disease. In inflammation research, 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
4-[4-(2-thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c27-17-9-7-16(8-10-17)25-11-13-26(14-12-25)22-18-4-1-2-5-19(18)23-21(24-22)20-6-3-15-28-20/h1-10,15,27H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLQOSMJLJTHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)O)C3=NC(=NC4=CC=CC=C43)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Imidazol-1-yl-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B7469171.png)



![4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7469202.png)



![2-[(2-Methylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B7469234.png)

![3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B7469241.png)
